molecular formula C9H9F3O B1354913 1-(Methoxymethyl)-3-(trifluoromethyl)benzene CAS No. 380633-51-2

1-(Methoxymethyl)-3-(trifluoromethyl)benzene

Cat. No.: B1354913
CAS No.: 380633-51-2
M. Wt: 190.16 g/mol
InChI Key: SYNGSIMIBZUBSQ-UHFFFAOYSA-N
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Description

Molecular Geometry and Bonding Characteristics

1-(Methoxymethyl)-3-(trifluoromethyl)benzene (C₉H₉F₃O) features a benzene ring substituted with a methoxymethyl (–CH₂OCH₃) group at position 1 and a trifluoromethyl (–CF₃) group at position 3. The molecular geometry is influenced by the electronic effects of these substituents. The methoxymethyl group adopts a staggered conformation to minimize steric hindrance, while the trifluoromethyl group’s electronegative fluorine atoms induce a strong electron-withdrawing effect, polarizing the aromatic ring.

Bond angles around the benzene ring remain approximately 120°, consistent with sp² hybridization. The C–O bond in the methoxymethyl group measures ~1.43 Å, characteristic of ether linkages, while C–F bonds in the –CF₃ group are ~1.33 Å, reflecting their partial double-bond character due to resonance. The molecule’s planarity is slightly distorted by the steric bulk of the –CF₃ group, as evidenced by crystallographic studies of analogous compounds.

Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR :

  • Aromatic protons adjacent to the –CF₃ group resonate as a doublet at δ 7.51–7.42 ppm (J = 8.1 Hz).
  • The methoxymethyl group’s methylene (–CH₂O–) protons appear as a singlet at δ 4.34 ppm , while the methoxy (–OCH₃) protons resonate as a singlet at δ 3.83 ppm .

¹³C NMR :

  • The quaternary carbon bearing the –CF₃ group appears at δ 125.42 ppm (q, J = 275.5 Hz).
  • The methoxymethyl carbon (–CH₂O–) resonates at δ 54.48 ppm , and the methoxy carbon (–OCH₃) at δ 58.0 ppm .

¹⁹F NMR :

  • The –CF₃ group produces a singlet at δ -62.75 ppm , consistent with trifluoromethyl-substituted aromatics.

Infrared (IR) Vibrational Mode Assignments

Key IR absorptions include:

  • C–F stretching : Strong bands at 1,170–1,130 cm⁻¹ (asymmetric) and 1,070–1,030 cm⁻¹ (symmetric).
  • C–O–C ether stretch : A prominent peak at 1,254 cm⁻¹ .
  • Aromatic C=C vibrations : Medium-intensity bands at 1,613 cm⁻¹ and 1,515 cm⁻¹ .

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectra show:

  • Molecular ion peak at m/z 190.1 (C₉H₉F₃O⁺).
  • Key fragments:
    • m/z 161.0 (loss of –OCH₃, 29 Da).
    • m/z 131.1 (cleavage of –CF₃, 69 Da).
    • m/z 77.0 (benzene ring fragment).

Crystallographic Studies and Conformational Analysis

While direct crystallographic data for this compound is limited, studies on analogs like 1,3-bis(trifluoromethyl)benzene reveal that the –CF₃ group adopts a perpendicular orientation relative to the aromatic ring to minimize steric clashes. For this compound, computational models predict a similar conformation, with the methoxymethyl group rotated 60° from the plane of the ring to avoid van der Waals repulsions.

The trifluoromethyl group’s strong electron-withdrawing effect induces a dipole moment of 2.8–3.1 D , altering crystal packing efficiency compared to non-fluorinated analogs.

Tables

Table 1: Key ¹H NMR Chemical Shifts
Proton Environment δ (ppm) Multiplicity
Aromatic H (ortho to –CF₃) 7.51–7.42 Doublet
–CH₂O– (methylene) 4.34 Singlet
–OCH₃ (methoxy) 3.83 Singlet
Table 2: IR Vibrational Assignments
Vibration Type Wavenumber (cm⁻¹)
C–F asymmetric stretch 1,170–1,130
C–F symmetric stretch 1,070–1,030
C–O–C ether stretch 1,254
Aromatic C=C 1,613, 1,515

Properties

IUPAC Name

1-(methoxymethyl)-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O/c1-13-6-7-3-2-4-8(5-7)9(10,11)12/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNGSIMIBZUBSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30565551
Record name 1-(Methoxymethyl)-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30565551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380633-51-2
Record name 1-(Methoxymethyl)-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30565551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogenation and Chlorination Followed by Fluorination and Functionalization

One approach involves starting from anisole and 4-chlorobenzotrifluoride, followed by radical chlorination under UV light and chlorine gas flow to produce chlorinated intermediates. These intermediates are then subjected to fluorination with anhydrous hydrogen fluoride (HF) under pressure and elevated temperature to yield trifluoromethoxybenzene derivatives. Subsequent nitration and reduction steps can be used to introduce other substituents, but for 1-(Methoxymethyl)-3-(trifluoromethyl)benzene, the key step is the selective introduction of the methoxymethyl group.

Key reaction conditions:

Step Reagents & Conditions Notes
Radical chlorination Anisole (150 g), 4-chlorobenzotrifluoride (750 g), radical initiator (7.5 g), chlorine gas (345 g), UV light, 90-100°C, 4-7 hours Chlorination under controlled chlorine flow and UV irradiation
Fluorination Trichloromethoxybenzene (265 g), anhydrous HF (252 g), 80°C, 4-6 hours, 30-35 kg/cm² pressure Conversion to trifluoromethoxybenzene with HCl byproduct
Nitration Trifluoromethoxybenzene (118 g), HNO3 (58.24 g), H2SO4 (174.24 g), 0-35°C Produces mixture of isomers, para isomer major (~90%)

This method is primarily used for trifluoromethoxybenzene derivatives but illustrates the complexity of introducing trifluoromethyl-related groups on aromatic rings.

Grignard Reagent Route for Trifluoromethyl Substituted Aromatics

A more direct and efficient method for preparing this compound involves:

  • Halogenation of benzotrifluoride to obtain halo-substituted trifluoromethylbenzenes (meta, para, ortho isomers).
  • Formation of the Grignard reagent by reacting the halo-substituted trifluoromethylbenzene with magnesium metal in an organic solvent (e.g., tetrahydrofuran) in the presence of catalytic iodine or ethylene dibromide.
  • Reaction of the Grignard reagent with an electrophilic reagent such as ketene or formaldehyde derivatives to introduce the methoxymethyl group.
  • Subsequent oximation and deoximation steps if required to refine the product.

Typical reaction conditions and yields:

Step Reagents & Conditions Yield & Notes
Halogenation Benzotrifluoride with halogen source, optimized to favor meta isomer (~96%) High regioselectivity
Grignard formation Mg turnings (5.8 g), dry THF (150 mL), catalytic iodine, 40-50°C, 2-4 h Completion monitored by gas-liquid chromatography (GLC)
Electrophilic addition Grignard reagent + ketene in aromatic hydrocarbon solvent (toluene, xylene), 0 to -10°C, 2-3 h Overall yield 75-85%
Oximation Trifluoromethyl acetophenone + hydroxylamine salt, NaOH, 40-45°C, 5-7 h Purification by crystallization, 80-85% yield

This method allows for high purity and yield of trifluoromethyl-substituted aromatic compounds with functional groups such as methoxymethyl.

Methoxymethylation via Electrophilic Substitution

The methoxymethyl group can be introduced by electrophilic substitution using methoxymethyl chloride or related reagents under basic or acidic catalysis on the trifluoromethyl-substituted benzene ring. This step often requires careful control of reaction conditions to avoid polysubstitution or side reactions.

Typical conditions:

  • Use of methoxymethyl chloride (MOM-Cl) with a base such as sodium hydride or potassium carbonate.
  • Solvent: polar aprotic solvents like dimethylformamide (DMF) or dichloromethane.
  • Temperature: 0 to 25°C to control reaction rate and selectivity.

This method is often used after the trifluoromethyl group is installed to selectively functionalize the aromatic ring.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Purity Notes
Radical chlorination + fluorination Anisole, 4-chlorobenzotrifluoride Cl2, UV light, anhydrous HF 90-100°C (chlorination), 80°C (fluorination) Moderate to high 90-99.5% Multi-step, high pressure HF
Grignard reagent route Halo-trifluoromethylbenzene Mg, THF, ketene, Fe ligand complex 40-50°C (Grignard), 0 to -10°C (ketene addition) 75-85% >99% after purification High regioselectivity, fewer steps
Electrophilic methoxymethylation Trifluoromethylbenzene derivative Methoxymethyl chloride, base 0-25°C, polar aprotic solvent Variable High with purification Requires careful control to avoid side reactions

Research Findings and Optimization Notes

  • The Grignard reagent method offers superior regioselectivity, favoring the meta isomer of halo-trifluoromethylbenzene (~96%), which is critical for obtaining this compound specifically.
  • Use of catalytic iodine or ethylene dibromide enhances Grignard reagent formation efficiency.
  • Transition metal ligand complexes (e.g., Fe(AcAc)3) in combination with organic acids improve the reaction yield and selectivity during electrophilic addition steps.
  • Purification by crystallization using cyclic saturated hydrocarbons (cyclopentane, cyclohexane) effectively removes impurities and achieves >99% purity.
  • Radical chlorination methods require careful handling of chlorine gas and UV light, and the use of anhydrous HF involves high-pressure equipment, making this route more complex and hazardous.
  • Electrophilic methoxymethylation is sensitive to reaction conditions; controlling temperature and reagent stoichiometry is essential to prevent over-alkylation or side reactions.

Chemical Reactions Analysis

Types of Reactions

1-(Methoxymethyl)-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

Electrochemical Reduction
Recent studies have highlighted the electrochemical reduction of trifluoromethyl groups in aromatic compounds, including 1-(methoxymethyl)-3-(trifluoromethyl)benzene. This process allows for the selective cleavage of carbon-fluorine bonds, facilitating the transformation of trifluoromethyl groups into other functional groups. For instance, a study demonstrated that benzylic trifluoromethyl groups could be reduced to methyl groups with high yields using a platinum electrode in an undivided cell setup . This method presents a green alternative to traditional reduction techniques, minimizing hazardous waste.

Synthesis of Derivatives
The compound serves as an intermediate in synthesizing various derivatives. For example, it can be utilized to create sulfonamide derivatives that exhibit potential antimalarial activity. A study synthesized a series of 1H-1,2,4-triazol-3-yl benzenesulfonamides incorporating trifluoromethyl substituents, showing promising results as lead compounds for drug development against malaria .

Agrochemicals

This compound is also an important intermediate in the production of agrochemicals. Specifically, it is used in synthesizing trifluoxystrobin, a fungicide known for its effectiveness against a broad spectrum of fungal diseases in crops. The synthesis involves several steps starting from benzotrifluoride and employing Grignard reagents to achieve high-purity products with minimal by-products .

Pharmaceuticals

The compound's trifluoromethyl group enhances the biological activity of pharmaceutical agents by improving their metabolic stability and bioavailability. Research indicates that compounds with trifluoromethyl groups often show increased potency and selectivity against biological targets. For instance, studies on sulfonamide derivatives revealed that introducing trifluoromethyl groups significantly improved their efficacy against malaria .

Materials Science

In materials science, this compound is explored for its potential applications in developing advanced materials such as polymers and coatings. The unique properties imparted by the trifluoromethyl group—such as hydrophobicity and thermal stability—make it suitable for creating high-performance materials used in various industrial applications.

Data Table: Summary of Applications

Application Area Description Key Findings
Organic SynthesisElectrochemical reduction of C-F bondsHigh yields achievable; green chemistry approach
AgrochemicalsIntermediate for trifluoxystrobin synthesisEfficient synthesis route with minimal impurities
PharmaceuticalsEnhances drug efficacy and stabilityTrifluoromethyl derivatives show improved antimalarial activity
Materials ScienceDevelopment of advanced materialsUnique properties lead to high-performance applications

Case Study 1: Electrochemical Reduction

Lund et al. reported on the electrochemical reduction of benzylic CF3 groups using a dropping mercury cathode. The study demonstrated that under specific conditions, the trifluoromethyl group could be effectively reduced to a methyl group with yields reaching up to 89% . This finding underscores the potential for utilizing electrochemical methods in synthetic organic chemistry.

Case Study 2: Antimalarial Drug Development

A series of sulfonamide derivatives were synthesized incorporating the trifluoromethyl group from this compound. The docking studies indicated these compounds had promising interactions with dihydropteroate synthase, a target enzyme in malaria treatment . This case illustrates the compound's relevance in medicinal chemistry.

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)-3-(trifluoromethyl)benzene involves its interaction with molecular targets through the trifluoromethyl group. This group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The trifluoromethyl group can also influence the electronic properties of the benzene ring, affecting the compound’s reactivity and binding affinity to various molecular targets .

Comparison with Similar Compounds

The following analysis compares 1-(methoxymethyl)-3-(trifluoromethyl)benzene with structurally related analogs, focusing on substituent effects, synthesis, and applications.

Structural Isomerism
Compound Name CAS Number Substituent Positions Molecular Formula Molecular Weight (g/mol)
This compound 380633-51-2 1: -CH₂OCH₃; 3: -CF₃ C₉H₉F₃O 206.16
1-(Methoxymethyl)-2-(trifluoromethyl)benzene 227948-39-2 1: -CH₂OCH₃; 2: -CF₃ C₉H₉F₃O 206.16
1-(Allyloxy)-3-(trifluoromethyl)benzene 585-49-9 1: -OCH₂CH=CH₂; 3: -CF₃ C₁₀H₉F₃O 220.18

Key Observations :

  • Positional isomerism significantly alters electronic effects. The trifluoromethyl group at position 3 (meta to methoxymethyl) creates a balanced electronic profile, while the ortho isomer (position 2) may exhibit steric hindrance and altered reactivity.
Physical and Chemical Properties
Property This compound 1-(Methoxymethyl)-2-(trifluoromethyl)benzene 1-(Allyloxy)-3-(trifluoromethyl)benzene
Melting Point Not reported Not reported Not reported
Boiling Point Not reported Not reported Not reported
Reactivity Moderate electrophilic substitution Steric hindrance reduces reactivity Allyl group enables radical reactions

Notes:

  • The trifluoromethyl group’s electron-withdrawing nature deactivates the benzene ring, reducing electrophilic substitution rates.
  • Methoxymethyl groups enhance solubility in polar solvents compared to non-polar analogs.
Spectral Data

While direct data for the target compound is absent, analogs in were characterized via:

  • ¹H/¹³C-NMR : Substituent positions affect chemical shifts. For example, -CF₃ causes downfield shifts in adjacent protons.
  • EI-HRMS : Confirms molecular weights with high precision (e.g., ±0.001 amu in ).

Biological Activity

1-(Methoxymethyl)-3-(trifluoromethyl)benzene, also known by its CAS number 380633-51-2, is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry and pharmacology.

This compound is characterized by the presence of a methoxymethyl group and a trifluoromethyl group attached to a benzene ring. Its molecular formula is C10H10F3O, and it has a molecular weight of 210.18 g/mol. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which may influence the compound's biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related trifluoromethylated compounds have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for these compounds suggest strong antibacterial activity, making them potential candidates for further development in antibiotic therapies.

Anticancer Activity

The compound has demonstrated promising anticancer effects in vitro. Research indicates that similar benzene derivatives can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) cells. The observed IC50 values for antiproliferative effects range from 226 to 242.52 µg/mL, indicating moderate potency .

Enzyme Inhibition

This compound likely interacts with various enzymes involved in metabolic pathways. For example, studies on related compounds have shown that they can inhibit cyclooxygenase (COX) enzymes, reducing the production of inflammatory mediators . This mechanism may contribute to both its anti-inflammatory and anticancer effects.

Molecular Interactions

The trifluoromethyl group enhances the compound's ability to interact with biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking with aromatic residues in proteins. This property is crucial for its activity against specific targets like receptors involved in metabolic regulation .

Study on Antimicrobial Efficacy

A study focusing on the antimicrobial properties of methoxy-substituted phenyl compounds reported significant activity against resistant strains of bacteria. The research highlighted that the presence of electron-withdrawing groups like trifluoromethyl increased the potency against Staphylococcus aureus .

Anticancer Research

In a comparative analysis of several benzene derivatives, this compound was found to induce apoptosis through caspase activation pathways in HeLa cells. The study provided insights into the structure-activity relationship (SAR), indicating that modifications to the benzene ring can significantly affect biological outcomes .

Data Summary

PropertyValue
Molecular FormulaC10H10F3O
Molecular Weight210.18 g/mol
Antimicrobial MIC (E. coli)62.5 µg/mL
Anticancer IC50 (HeLa cells)226 µg/mL
Anticancer IC50 (A549 cells)242.52 µg/mL

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(Methoxymethyl)-3-(trifluoromethyl)benzene, and how do reaction conditions influence yields?

  • Methodological Answer : The compound can be synthesized via electrophilic substitution or functional group interconversion. For example, bromomethyl analogs (e.g., 1-(Bromomethyl)-3-(trifluoromethyl)benzene) are synthesized using N,N’-dibromo-5,5-dimethylhydantoin in strongly acidic media, with yields dependent on stoichiometry and temperature control . Methoxymethyl groups may be introduced via nucleophilic substitution or protective group strategies (e.g., methoxymethyl ether formation). Solvent polarity and catalyst selection (e.g., Lewis acids) are critical for regioselectivity and purity.

Q. How do the electronic properties of the methoxymethyl (-CH2OCH3) and trifluoromethyl (-CF3) groups influence the compound’s reactivity?

  • Methodological Answer : The -CF3 group is strongly electron-withdrawing, activating the benzene ring toward nucleophilic attack at meta/para positions, while the methoxymethyl group (-CH2OCH3) is electron-donating via resonance, directing electrophiles to ortho/para positions. This interplay creates competing directing effects, requiring computational modeling (e.g., DFT) to predict reaction sites . IR and NMR spectroscopy can experimentally validate electronic effects by analyzing shifts in C-F (1,100–1,350 cm⁻¹) and C-O (1,020–1,270 cm⁻¹) stretching frequencies .

Advanced Research Questions

Q. How can conflicting spectroscopic data be resolved when characterizing derivatives of this compound?

  • Methodological Answer : Contradictions in NMR or mass spectrometry data often arise from impurities or regioisomers. For example, in Diels-Alder adducts, HRMS (High-Resolution Mass Spectrometry) can distinguish between isobaric products by exact mass analysis (e.g., distinguishing -CF3 vs. -OCH3 contributions) . X-ray crystallography provides definitive structural confirmation, as demonstrated for trifluoromethyl-substituted aryl intermediates in drug design . Multi-dimensional NMR (e.g., NOESY) clarifies spatial arrangements of substituents .

Q. What strategies optimize regioselectivity in Diels-Alder reactions involving this compound as a dienophile?

  • Methodological Answer : The -CF3 group enhances dienophilicity by polarizing the benzene ring. Using lithium diisopropylamide (LDA) in THF with furan as a diene, the reaction favors endo selectivity due to secondary orbital interactions between the electron-deficient aromatic ring and the diene . Computational tools (e.g., Gaussian) model transition states to predict regiochemical outcomes, while varying solvent polarity (e.g., switching from THF to DMF) can shift selectivity toward para-adducts .

Q. How does the steric profile of this compound impact its utility in medicinal chemistry?

  • Methodological Answer : The methoxymethyl group introduces steric bulk that influences binding to biological targets. For instance, analogs like 1-(3-(trifluoromethyl)phenyl)-1,4-diazepane show enhanced D3 receptor affinity due to optimal van der Waals interactions in hydrophobic pockets . Molecular docking (e.g., AutoDock Vina) and comparative SAR studies with bulkier substituents (e.g., -CH2Br vs. -CH2OCH3) reveal trade-offs between steric hindrance and binding kinetics .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported synthetic yields for brominated analogs?

  • Methodological Answer : Variations in yields (e.g., 53–87% for bromoethyl derivatives) often stem from differences in brominating agents or workup protocols . For example, N-bromosuccinimide (NBS) may offer higher reproducibility than DBH (dibromo-5,5-dimethylhydantoin) in non-polar solvents. Kinetic studies (e.g., monitoring by HPLC) identify side reactions (e.g., over-bromination), while TLC with UV-active tags ensures intermediate purity .

Application-Oriented Questions

Q. What role does this compound play in synthesizing optoelectronic materials?

  • Methodological Answer : The -CF3 group enhances electron transport in organic semiconductors. Derivatives like 1,4-dihydro-1,4-epoxy-5-(trifluoromethoxy)naphthalenes, synthesized via Diels-Alder reactions, exhibit tunable HOMO-LUMO gaps measured by cyclic voltammetry . Photoluminescence (PL) spectra and time-resolved fluorescence decay assays quantify charge-transfer efficiency in device prototypes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(Methoxymethyl)-3-(trifluoromethyl)benzene
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